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molecular formula C7H14O2 B8438294 5-Propyltetrahydrofuran-2-ol

5-Propyltetrahydrofuran-2-ol

Cat. No. B8438294
M. Wt: 130.18 g/mol
InChI Key: KWJKEFVOBCRYAY-UHFFFAOYSA-N
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Patent
US07678810B2

Procedure details

A 1.02M solution of diisobutylalminium hydride in toluene (23.4 ml) was added dropwise to a solution of 5-propyldihydrofuran-2-one (1.50 g) in toluene (30 ml) over 50 minutes at −70° C. under nitrogen atmosphere, and the mixture was stirred for 1 hour at −70° C. The reaction solution was quenched with methanol (3.0 ml) at −70° C., and then left to room temperature. After adding a 10% aqueous solution of citric acid, this reaction solution was stirred for 5 minutes. Then this solution was extracted with ethyl acetate, and the organic layer was washed with a brine. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, and then the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→80:20) to yield 5-propyltetrahydrofuran-2-ol (440 mg) as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[CH2:2]([CH:5]1[O:9][C:8](=[O:10])[CH2:7][CH2:6]1)[CH2:3][CH3:4]>C1(C)C=CC=CC=1>[CH2:2]([CH:5]1[O:9][CH:8]([OH:10])[CH2:7][CH2:6]1)[CH2:3][CH3:4]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CC)C1CCC(O1)=O
Name
Quantity
23.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with methanol (3.0 ml) at −70° C.
WAIT
Type
WAIT
Details
left to room temperature
ADDITION
Type
ADDITION
Details
After adding a 10% aqueous solution of citric acid
STIRRING
Type
STIRRING
Details
this reaction solution was stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
Then this solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C1CCC(O1)O
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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